

RAF265: Mechanisms and Quantitative Profiling

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Compound Focus: Raf265

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RAF265 is an orally available small-molecule inhibitor that targets both RAF kinase (including mutant and wild-type BRAF, and CRAF) and vascular endothelial growth factor receptor-2 (VEGFR-2), making it a unique dual-action therapeutic agent [1] [2]. It demonstrates potent anti-proliferative activity against multiple cancer types and has recently shown promising antiviral effects against coronaviruses [3].

Quantitative Profiling of RAF265 Activity

Table 1: Biochemical Kinase Inhibition Profile of **RAF265** [2]

Target Kinase	IC ₅₀ (μM)	Cellular Assay Context
B-RAFV600E	0.0005	SKMEL-28 melanoma cell line
Wild-type B-RAF	0.070	SKMEL-28 melanoma cell line
C-RAF	0.019	SKMEL-28 melanoma cell line
VEGFR	0.030	Endothelial cells
c-KIT	0.020	Gastrointestinal stromal tumors
PDGFRβ	0.310	Various solid tumors

Table 2: Cellular Anti-Proliferative and Efficacy Data [1] [3]

Assay Type	Cell Line/Model	Key Findings	Dosing/Concentration
Cell Proliferation (SKMEL-28)	SKMEL-28 (BRAF V600E melanoma)	IC ₅₀ = 0.16 µM [2]	Varying concentrations
pERK Inhibition	SKMEL-28 (BRAF V600E melanoma)	IC ₅₀ = 0.14 µM [2]	Varying concentrations
Clinical Response	Advanced melanoma patients	12.1% objective response rate (8/66 patients) [1]	48 mg once daily (MTD)
Antiviral Activity	Vero cells (PEDV infection)	4-log reduction in viral loads [3]	EC ₅₀ = 79.1 nM
Metabolic Response	Advanced melanoma patients	20.7% partial metabolic response (12/58 patients) [1]	48 mg once daily

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay using RAF265

Principle: This protocol measures the ability of **RAF265** to inhibit the proliferation of cancer cell lines, particularly those harboring BRAF mutations.

Materials:

- **RAF265** compound (prepare 10 mM stock solution in DMSO)
- Target cell lines (e.g., SKMEL-28, A375, Colo-205)
- Appropriate cell culture media and supplements
- 96-well cell culture plates
- CellTiter-Glo Luminescent Cell Viability Assay kit
- Microplate reader capable of detecting luminescence

Procedure:

- **Cell Preparation:** Harvest exponentially growing cells and prepare a suspension of 5,000-10,000 cells/mL in complete medium.
- **Plating:** Seed 100 μ L of cell suspension per well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **RAF265** in culture medium (typical range: 0.001-10 μ M). Replace medium in wells with 100 μ L of compound-containing medium. Include DMSO-only controls.
- **Incubation:** Incubate plates for 72 hours at 37°C, 5% CO₂.
- **Viability Measurement:**
 - Equilibrate plates to room temperature for 30 minutes
 - Add 100 μ L of CellTiter-Glo reagent to each well
 - Shake plates for 2 minutes to induce cell lysis
 - Allow plates to incubate at room temperature for 10 minutes to stabilize luminescent signal
 - Measure luminescence using a microplate reader
- **Data Analysis:** Calculate percent inhibition relative to DMSO controls. Generate dose-response curves and determine IC₅₀ values using four-parameter logistic curve fitting.

Technical Notes:

- Maintain DMSO concentration constant ($\leq 0.1\%$) across all treatments
- Include replicate wells ($n \geq 3$) for each condition
- For BRAF wild-type cells, higher IC₅₀ values are expected (e.g., 0.6-1.6 μ M range) [2]

Protocol 2: pERK Inhibition Assay

Principle: This protocol evaluates the pharmacodynamic effects of **RAF265** on MAPK pathway signaling by measuring phosphorylation of ERK.

Materials:

- **RAF265** compound
- Target cell lines (BRAF mutant preferred)
- Phospho-ERK and total ERK antibodies
- Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- Western blot or ELISA equipment

Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and treat with **RAF265** (0.001-1 μ M range) for 2-4 hours.
- **Cell Lysis:** Wash cells with cold PBS and lyse in ice-cold lysis buffer.

- **Protein Quantification:** Determine protein concentration using BCA assay.
- **Analysis:**
 - **Western Blot:** Separate 20-30 µg protein by SDS-PAGE, transfer to PVDF membrane, and probe with anti-pERK and anti-total ERK antibodies.
 - **ELISA:** Use commercial phospho-ERK ELISA kits according to manufacturer instructions.
- **Quantification:** Normalize pERK signals to total ERK. Calculate percent inhibition relative to vehicle controls.

Technical Notes:

- Time course experiments (15 min to 24 hours) can characterize duration of pathway inhibition
- Expected IC₅₀ for pERK inhibition in SKMEL-28 cells is approximately 0.14 µM [2]

Protocol 3: Antiviral Proliferation Assay

Principle: This protocol assesses **RAF265**'s ability to inhibit viral replication in infected cells, relevant to its recently discovered antiviral properties [3].

Materials:

- **RAF265** compound
- Vero cells or other susceptible cell lines
- PEDV virus (or other coronaviruses)
- TCID₅₀ assay reagents or qRT-PCR equipment
- Cell viability assay reagents

Procedure:

- **Cell Infection:** Seed Vero cells in 96-well plates and infect with PEDV at appropriate MOI.
- **Compound Treatment:** Add **RAF265** simultaneously with infection (0.01-1 µM range).
- **Incubation:** Incubate for 24-48 hours at 37°C.
- **Assessment:**
 - **Viral Load:** Measure viral RNA by qRT-PCR using virus-specific primers
 - **Cell Viability:** Assess using CellTiter-Glo or similar assays
- **Data Analysis:** Calculate EC₅₀ for antiviral activity and CC₅₀ for cytotoxicity to determine selectivity index.

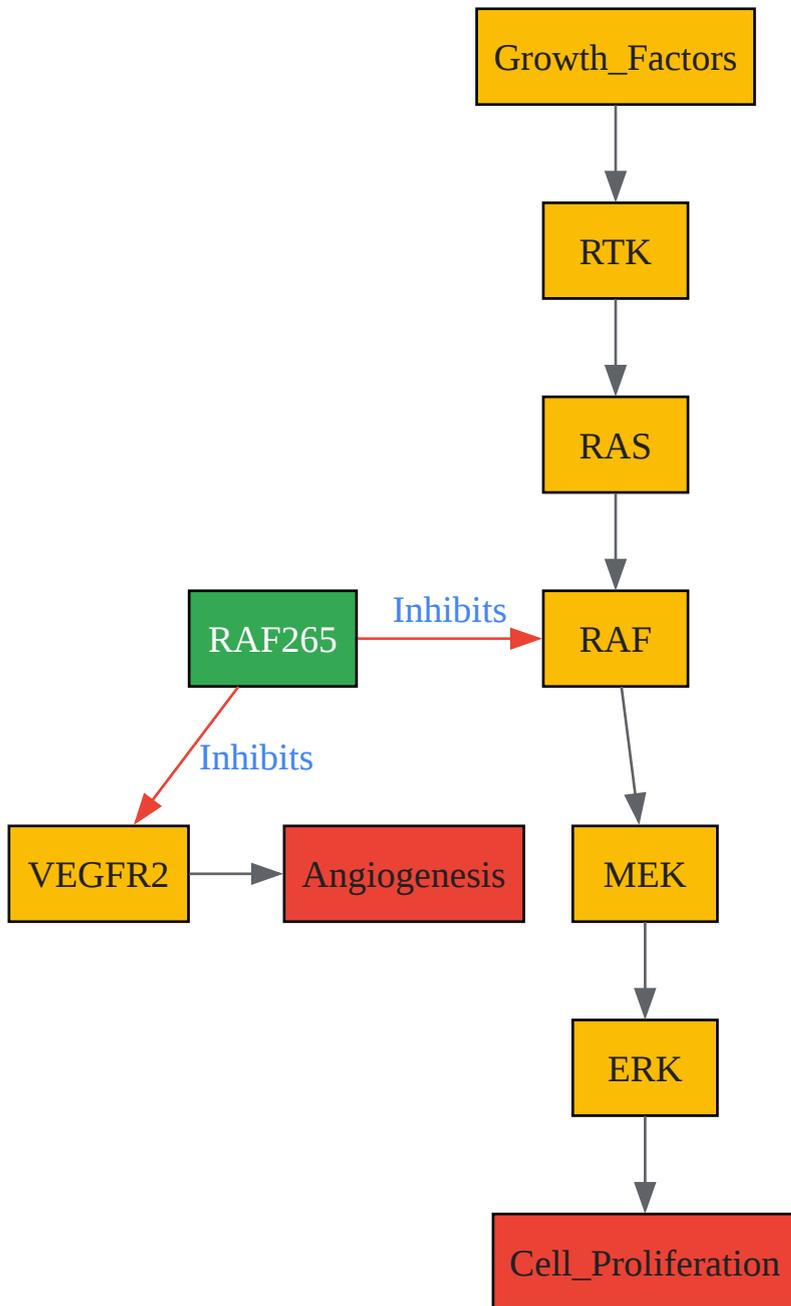
Technical Notes:

- **RAF265** shows particular potency against coronavirus entry with EC₅₀ of 79.1 nM for PEDV [3]

- The compound also inhibits SARS-CoV-2 and SARS-CoV pseudotyped particles

Mechanism of Action and Signaling Pathways

RAF265 exerts its anti-proliferative effects through dual mechanisms: inhibition of the MAPK pathway via RAF targeting and anti-angiogenic effects through VEGFR-2 inhibition [1] [2]. Recent evidence indicates additional mechanisms involving host translation machinery and cytoskeletal arrangement that contribute to its antiviral activity [3].



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Diagram 1: **RAF265** dual mechanism of action targeting both RAF in the MAPK pathway and VEGFR2 in angiogenesis.

The compound binds to RAF kinases in a Type II, inactive-like conformation where the DFG loop adopts an "out" conformation [2]. The imidazole NH interacts with the carbonyl of Cys532, while the pyridyl moiety

makes a second hydrogen bond to complete an efficient bidentate interaction. This binding mode inhibits both mutant and wild-type BRAF as well as CRAF.

Data Analysis and Interpretation

Quality Control Measures:

- Ensure DMSO concentrations are consistent across all treatments
- Include reference inhibitors (e.g., vemurafenib) as positive controls when available
- Monitor cell passage number and authentication to maintain consistency
- For antiviral assays, include appropriate viral titer controls and uninfected cell controls

Troubleshooting Guide:

- **Poor potency:** Verify compound solubility and storage conditions (-20°C desiccated)
- **High variability:** Ensure consistent cell seeding density and passage number
- **Inconsistent pERK inhibition:** Optimize treatment duration and serum concentration
- **Cytotoxicity in controls:** Confirm DMSO concentration does not exceed 0.1%

Conclusion and Applications

RAF265 represents a unique therapeutic agent with demonstrated anti-proliferative activity against BRAF-driven cancers and emerging antiviral applications. The protocols outlined here provide comprehensive methods for evaluating its efficacy in various experimental contexts. The compound's dual inhibition of RAF and VEGFR2, combined with its recently discovered effects on host translation machinery and cytoskeletal arrangement, make it a valuable tool for investigating multiple disease pathways [1] [3].

The clinical maximum tolerated dose of 48 mg once daily provides reference for translating in vitro concentrations to potential in vivo efficacy [1]. Researchers should consider the compound's long serum half-life (approximately 200 hours) when designing extended treatment protocols.

References

1. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]

2. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

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